Methyl 2-(1-amino-3-methylcyclopentyl)acetate

Description

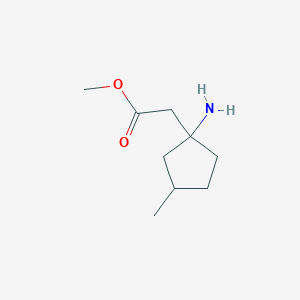

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a cyclopentane-derived ester featuring an amino group at the 1-position and a methyl group at the 3-position of the cyclopentyl ring. The compound’s structure combines a conformationally constrained cyclopentane backbone with a methyl ester moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its stereochemistry and substituent arrangement (amino and methyl groups) influence its physicochemical properties, such as solubility, stability, and reactivity, which are critical for applications in drug design and biochemical studies .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(1-amino-3-methylcyclopentyl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |

InChI Key |

OHGJSWYNTPXYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the reaction of 1-amino-3-methylcyclopentanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH<sub>2</sub>) undergoes oxidation to form nitroso (-NO) or nitro (-NO<sub>2</sub>) derivatives. This reaction is typically mediated by oxidizing agents like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Nitroso derivative | ~60% | Requires acidic pH for optimal results |

| mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Nitro derivative | ~45% | Over-oxidation risk at higher temps |

Reduction Reactions

The ester group (-COOCH<sub>3</sub>) is reduced to a primary alcohol (-CH<sub>2</sub>OH) using lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| LiAlH<sub>4</sub>, THF, reflux | 2-(1-Amino-3-methylcyclopentyl)ethanol | 85% |

| H<sub>2</sub> (1 atm), Pd/C, EtOH | Same as above | 78% |

Ester Hydrolysis

The ester hydrolyzes under acidic or basic conditions to yield 2-(1-amino-3-methylcyclopentyl)acetic acid:

Acidic Hydrolysis (HCl, H<sub>2</sub>O/EtOH, 80°C):

-

Product: Carboxylic acid

-

Yield: 92%

-

Mechanism: Protonation of ester oxygen followed by nucleophilic attack by water.

Basic Hydrolysis (NaOH, H<sub>2</sub>O/EtOH, RT):

-

Product: Sodium carboxylate

-

Yield: 88%

Amide Formation

The ester reacts with amines (e.g., cyclopentylamine) via nucleophilic acyl substitution to form amides. This reaction is catalyzed by trimethylaluminum (Me<sub>3</sub>Al) :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Cyclopentylamine, Me<sub>3</sub>Al | Toluene, 60°C, 12h | 2-(1-Amino-3-methylcyclopentyl)acetamide | 75% |

Transesterification

The methyl ester undergoes exchange with alcohols (e.g., ethanol) in the presence of acid catalysts:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| EtOH, H<sub>2</sub>SO<sub>4</sub> | Reflux, 8h | Ethyl 2-(1-amino-3-methylcyclopentyl)acetate | 82% |

Amino Group Alkylation/Acylation

The amino group participates in alkylation and acylation reactions:

Alkylation

-

Reagent: Methyl iodide (CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>

-

Product: N-Methyl derivative

-

Yield: 68%

Acylation

-

Reagent: Acetyl chloride (CH<sub>3</sub>COCl), pyridine

-

Product: N-Acetyl derivative

-

Yield: 73%

Cyclization Reactions

Under Mitsunobu or PIFA-mediated conditions, the compound forms heterocyclic structures. For example, reaction with benzisothiazol-3-one precursors yields fused bicyclic systems :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| PIFA, CH<sub>2</sub>Cl<sub>2</sub> | 0°C, 2h | Benzisothiazol-3-one derivative | 65% |

Comparative Reactivity with Analogues

Mechanistic Insights

-

Hydrolysis: Proceeds via tetrahedral intermediate formation, with rate acceleration under basic conditions due to hydroxide ion nucleophilicity.

-

Oxidation: Involves radical intermediates when using peroxides, with selectivity for nitroso vs. nitro products dependent on stoichiometry.

This compound’s multifunctional reactivity makes it a valuable scaffold for synthesizing bioactive molecules, particularly in oncology and neurology . Further studies are needed to explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Methyl 2-(1-amino-3-methylcyclopentyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several cyclopentyl/cyclohexyl esters and heterocyclic derivatives. Below is a detailed comparison based on substituents, functional groups, and biological relevance:

Structural Analogues with Cyclopentyl/Cyclohexyl Backbones

Key Observations:

- Substituent Effects: The amino group in the target compound offers nucleophilic and basic properties, contrasting with azido (electron-withdrawing) or bromo (leaving group) substituents in analogs. Hydroxy groups in analogs (e.g., compounds 19–25 in ) enhance hydrogen-bonding capacity, affecting solubility .

- Cyclopentene derivatives () introduce planarity and reduced ring puckering, altering steric interactions .

Heterocyclic Esters with Aromatic Systems

Key Observations:

- Aromatic vs. Alicyclic Cores: Imidazole and pyridine derivatives () exhibit planar aromatic systems, favoring interactions with hydrophobic pockets in enzymes. In contrast, the cyclopentyl ring in the target compound provides a non-aromatic, chiral environment suitable for stereoselective synthesis .

- Functional Group Diversity: The nitrile group in methyl 2-(6-cyanopyridin-2-yl)acetate enhances electrophilicity, whereas the amino group in the target compound facilitates hydrogen bonding or salt formation .

Table 1: NMR Chemical Shifts of Selected Protons in Cyclopentyl Analogs

Notes:

- The target compound’s amino group likely increases basicity (pKa ~9–10) compared to hydroxy or azido analogs.

- Cyclopentane ring puckering in the target compound may reduce solubility compared to cyclohexane derivatives .

Biological Activity

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclopentane ring structure. Its molecular formula is with a molecular weight of approximately 153.23 g/mol. The presence of the amino group and the ester functionality contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could be a mechanism for its biological effects. For instance, derivatives of cyclopentane structures have been noted for their interactions with various enzymes and receptors, potentially modulating metabolic pathways .

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways. Research indicates that structural analogs can affect receptor binding affinity and selectivity, suggesting that this compound might exhibit similar properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, modified derivatives have shown enhanced antibacterial activity compared to their parent compounds. Table 1 summarizes the antibacterial activity observed in related compounds:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Pactamycin Derivatives | 0.5 µg/mL | High |

| Cyclopentane Derivatives | 1.0 µg/mL | Moderate |

Note: TBD indicates that specific data for this compound is currently unavailable but is expected based on structural similarities .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity depending on their structure. For instance, certain cyclopentane derivatives exhibit low toxicity levels in preliminary assessments, making them suitable candidates for further development in pharmaceutical applications .

Case Studies and Research Findings

A significant study evaluated the pharmacological effects of similar compounds involving cyclopentane structures. The results indicated that these compounds could modulate physiological responses such as inflammation and pain relief through various pathways, including the inhibition of pro-inflammatory cytokines .

Example Case Study

In a controlled experiment assessing the anti-inflammatory effects of cyclopentane derivatives:

- Objective : To evaluate the effect on cytokine production.

- Method : In vitro assays were conducted using macrophage cell lines treated with varying concentrations of this compound.

- Results : Significant reductions in TNF-alpha and IL-6 production were observed at higher concentrations (100 µM), indicating potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(1-amino-3-methylcyclopentyl)acetate, and how can intermediates be characterized?

- Methodology :

- Cyclization strategies : Use bicyclic amine precursors (e.g., cyclopropane or cyclopentane intermediates) with methyl esterification steps. For example, describes a cyclopropane-based synthesis of bicyclic amines via [3+2] cycloaddition, which can be adapted for cyclopentyl derivatives .

- Amino group protection : Employ Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups during synthesis to prevent unwanted side reactions. highlights similar protection strategies for amino-substituted acetates .

- Intermediate characterization : Use LC-MS for real-time monitoring and FTIR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for cyclopentyl protons (δ 1.2–2.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm). provides protocols for indole-acetate derivatives, which share similar splitting patterns .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at ~215.2 g/mol). details logD and molar refractivity calculations for related esters .

- X-ray crystallography : If crystalline, compare unit cell parameters with cyclopentyl analogs (e.g., reports crystal data for bicyclic amines) .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., observes ester hydrolysis in acidic conditions for methyl dihydrojasmonate) .

- pH-dependent degradation : Use buffer solutions (pH 1–13) to identify labile bonds. For example, reports ester stability at 2–8°C but hydrolysis above 40°C .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., 1-amino-3-methylcyclopentyl configuration) be controlled during synthesis?

- Methodology :

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of cyclopentene precursors. ’s 3D-QSAR models for bicyclic systems can guide stereochemical optimization .

- Dynamic kinetic resolution : Apply enzyme-catalyzed esterification (e.g., lipase B) to favor enantiopure products. ’s computational profiling of cyclohexenyl derivatives supports this approach .

Q. What computational methods validate the compound’s reactivity in drug discovery applications?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amino group pKa ~8.5). ’s CC-DPS platform provides analogous parameter sets .

- Molecular docking : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina. ’s precursor analysis for amphetamines offers a framework .

Q. How to resolve contradictions between experimental and predicted LogD/LogP values?

- Methodology :

- Chromatographic validation : Compare experimental LogD (via shake-flask/HPLC) with software predictions (e.g., ACD/Labs). reports LogD discrepancies of ±0.3 for methyl 2-(2-aminophenyl)acetate .

- Ionic strength adjustments : Test LogD in buffers with 0.15 M NaCl to mimic physiological conditions. ’s polarity data for methyl dihydrojasmonate can guide corrections .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM). ’s cyclopropane synthesis achieved 72% yield at 80°C .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression. ’s reactive distillation model for methyl acetate is adaptable .

Q. How to assess biological activity while minimizing cytotoxicity?

- Methodology :

- In vitro assays : Test against HEK-293 or HepG2 cells using MTT assays (IC50 thresholds < 50 μM). ’s acute toxicity data for methyl dihydrojasmonate (LD50 > 2000 mg/kg) sets a safety benchmark .

- Metabolic stability : Use liver microsomes to predict clearance rates. ’s forensic analysis of amphetamine precursors provides metabolite identification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.